Emd 52297

Descripción

Propiedades

Número CAS |

129049-51-0 |

|---|---|

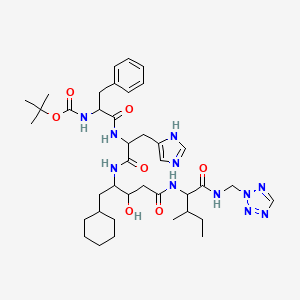

Fórmula molecular |

C39H59N11O7 |

Peso molecular |

794.0 g/mol |

Nombre IUPAC |

tert-butyl N-[1-[[1-[[1-cyclohexyl-3-hydroxy-5-[[3-methyl-1-oxo-1-(tetrazol-2-ylmethylamino)pentan-2-yl]amino]-5-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate |

InChI |

InChI=1S/C39H59N11O7/c1-6-25(2)34(37(55)42-24-50-44-23-43-49-50)48-33(52)20-32(51)29(17-26-13-9-7-10-14-26)45-36(54)31(19-28-21-40-22-41-28)46-35(53)30(18-27-15-11-8-12-16-27)47-38(56)57-39(3,4)5/h8,11-12,15-16,21-23,25-26,29-32,34,51H,6-7,9-10,13-14,17-20,24H2,1-5H3,(H,40,41)(H,42,55)(H,45,54)(H,46,53)(H,47,56)(H,48,52) |

Clave InChI |

LXFRBEWNYDBACO-UHFFFAOYSA-N |

SMILES canónico |

CCC(C)C(C(=O)NCN1N=CN=N1)NC(=O)CC(C(CC2CCCCC2)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC4=CC=CC=C4)NC(=O)OC(C)(C)C)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

EMD 52297 EMD-52297 N-(tert-butoxycarbonal)-phenylalanyl-histidyl-(4-amino-3-hydroxy-5-cyclohexyl)-pentacarbonyl-isoleucyl-(2-amidomethyl)tetrazol |

Origen del producto |

United States |

Foundational & Exploratory

EMD 534085: A Technical Guide to its Interaction with the Mitotic Kinesin Eg5

For Researchers, Scientists, and Drug Development Professionals

Introduction

EMD 534085 is a potent and selective inhibitor of the mitotic kinesin Eg5, also known as KIF11 (Kinesin Family Member 11).[1] Eg5 is a plus-end directed motor protein essential for the formation and maintenance of the bipolar spindle during mitosis.[1] By inhibiting the ATPase activity of Eg5, EMD 534085 disrupts the proper separation of centrosomes, leading to the formation of monopolar spindles. This triggers the spindle assembly checkpoint (SAC), causing cells to arrest in mitosis and subsequently undergo apoptosis.[1][2][3] This targeted mechanism of action has positioned Eg5 inhibitors like EMD 534085 as potential anti-cancer therapeutics. This technical guide provides an in-depth overview of EMD 534085, focusing on its target interaction, quantitative data, experimental protocols, and the associated signaling pathways.

Quantitative Data

The inhibitory activity of EMD 534085 against its target protein, Eg5, has been quantified through various in vitro and cell-based assays. The following tables summarize the key quantitative data available for EMD 534085.

| Parameter | Value | Assay Type | Target | Reference |

| IC50 | 8 nM | In vitro ATPase activity | Kinesin-5 (Eg5) | [Source] |

| IC50 | 30 nM | Cell proliferation | HCT116 colon cancer cells | [Source] |

| Parameter | Value | Cell Line | Assay Type | Reference |

| Mitotic Arrest | Concentration-dependent | HeLa cells | Immunofluorescence | [Source] |

| Apoptosis Induction | Time and concentration-dependent | HL-60 leukemia cells | Flow cytometry | [Source] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of EMD 534085.

Eg5 Microtubule-Activated ATPase Assay

This assay measures the ability of EMD 534085 to inhibit the ATP hydrolysis activity of Eg5, which is essential for its motor function.

Materials:

-

Recombinant human Eg5 protein

-

Paclitaxel-stabilized microtubules

-

ATPase assay buffer (e.g., 25 mM ACES, pH 6.9, 2 mM MgCl2, 0.1 mM EDTA, 1 mM EGTA, 50 mM NaCl)

-

ATP

-

ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

-

EMD 534085

Procedure:

-

Prepare a reaction mixture containing Eg5 enzyme and stabilized microtubules in the ATPase assay buffer.

-

Add serial dilutions of EMD 534085 or vehicle control (DMSO) to the reaction mixture and incubate for a defined period (e.g., 15-30 minutes) at room temperature.

-

Initiate the reaction by adding ATP.

-

Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 25°C).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™.

-

The luminescence signal, which is proportional to the ADP concentration, is measured using a luminometer.

-

Calculate the percent inhibition for each concentration of EMD 534085 relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Mitotic Arrest Assay (Phospho-Histone H3 Staining)

This assay quantifies the induction of mitotic arrest in cells treated with EMD 534085 by measuring the levels of phosphorylated Histone H3 (Ser10), a specific marker for mitotic cells.[4][5]

Materials:

-

Cancer cell line (e.g., HeLa, HCT116)

-

Cell culture medium and supplements

-

EMD 534085

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody: Rabbit anti-phospho-Histone H3 (Ser10)

-

Secondary antibody: Fluorescently labeled anti-rabbit IgG

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of EMD 534085 or vehicle control for a specified duration (e.g., 24 hours).

-

Fix the cells with the fixation solution.

-

Permeabilize the cells with the permeabilization buffer.

-

Block non-specific antibody binding with the blocking buffer.

-

Incubate the cells with the primary antibody against phospho-Histone H3 (Ser10).

-

Wash the cells and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Acquire images using a fluorescence microscope or a high-content imaging system.

-

Quantify the percentage of phospho-Histone H3 positive cells (mitotic index) for each treatment condition.

Apoptosis Detection Assay (Annexin V/Propidium Iodide Staining)

This assay is used to detect and quantify apoptosis in cells following treatment with EMD 534085.

Materials:

-

Cancer cell line (e.g., HL-60)

-

Cell culture medium and supplements

-

EMD 534085

-

Annexin V-FITC Apoptosis Detection Kit (or similar)

-

Propidium Iodide (PI) solution

-

Flow cytometer

Procedure:

-

Treat cells in suspension or adherent cells with different concentrations of EMD 534085 or vehicle control for the desired time.

-

Harvest the cells (including any floating cells for adherent cultures).

-

Wash the cells with cold PBS.

-

Resuspend the cells in the binding buffer provided with the kit.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with EMD 534085.

Caption: Mechanism of action of EMD 534085 leading to apoptosis.

Caption: Workflow for determining the IC50 of EMD 534085 in an Eg5 ATPase assay.

Caption: Signaling cascade from Eg5 inhibition to apoptosis.

Conclusion

EMD 534085 is a well-characterized inhibitor of the mitotic kinesin Eg5. Its mechanism of action, involving the induction of mitotic arrest and subsequent apoptosis, provides a clear rationale for its investigation as an anticancer agent. The quantitative data and experimental protocols outlined in this guide offer a comprehensive resource for researchers in the field of oncology and drug development. The provided diagrams of the signaling pathways and experimental workflows serve as a visual aid to understand the complex biological processes modulated by EMD 534085. Further research into the nuances of the apoptotic signaling cascade and potential resistance mechanisms will be crucial for the clinical development of Eg5 inhibitors.

References

- 1. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Eg5 Inhibitor (LY2523355) Causes Mitotic Arrest and Apoptosis in Cancer Cells and Shows Potent Antitumor Activity in Xenograft Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. biocare.net [biocare.net]

EMD 534085: A Technical Guide to its Interaction with the Mitotic Kinesin Eg5

For Researchers, Scientists, and Drug Development Professionals

Introduction

EMD 534085 is a potent and selective inhibitor of the mitotic kinesin Eg5, also known as KIF11 (Kinesin Family Member 11).[1] Eg5 is a plus-end directed motor protein essential for the formation and maintenance of the bipolar spindle during mitosis.[1] By inhibiting the ATPase activity of Eg5, EMD 534085 disrupts the proper separation of centrosomes, leading to the formation of monopolar spindles. This triggers the spindle assembly checkpoint (SAC), causing cells to arrest in mitosis and subsequently undergo apoptosis.[1][2][3] This targeted mechanism of action has positioned Eg5 inhibitors like EMD 534085 as potential anti-cancer therapeutics. This technical guide provides an in-depth overview of EMD 534085, focusing on its target interaction, quantitative data, experimental protocols, and the associated signaling pathways.

Quantitative Data

The inhibitory activity of EMD 534085 against its target protein, Eg5, has been quantified through various in vitro and cell-based assays. The following tables summarize the key quantitative data available for EMD 534085.

| Parameter | Value | Assay Type | Target | Reference |

| IC50 | 8 nM | In vitro ATPase activity | Kinesin-5 (Eg5) | [Source] |

| IC50 | 30 nM | Cell proliferation | HCT116 colon cancer cells | [Source] |

| Parameter | Value | Cell Line | Assay Type | Reference |

| Mitotic Arrest | Concentration-dependent | HeLa cells | Immunofluorescence | [Source] |

| Apoptosis Induction | Time and concentration-dependent | HL-60 leukemia cells | Flow cytometry | [Source] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of EMD 534085.

Eg5 Microtubule-Activated ATPase Assay

This assay measures the ability of EMD 534085 to inhibit the ATP hydrolysis activity of Eg5, which is essential for its motor function.

Materials:

-

Recombinant human Eg5 protein

-

Paclitaxel-stabilized microtubules

-

ATPase assay buffer (e.g., 25 mM ACES, pH 6.9, 2 mM MgCl2, 0.1 mM EDTA, 1 mM EGTA, 50 mM NaCl)

-

ATP

-

ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

-

EMD 534085

Procedure:

-

Prepare a reaction mixture containing Eg5 enzyme and stabilized microtubules in the ATPase assay buffer.

-

Add serial dilutions of EMD 534085 or vehicle control (DMSO) to the reaction mixture and incubate for a defined period (e.g., 15-30 minutes) at room temperature.

-

Initiate the reaction by adding ATP.

-

Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 25°C).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™.

-

The luminescence signal, which is proportional to the ADP concentration, is measured using a luminometer.

-

Calculate the percent inhibition for each concentration of EMD 534085 relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Mitotic Arrest Assay (Phospho-Histone H3 Staining)

This assay quantifies the induction of mitotic arrest in cells treated with EMD 534085 by measuring the levels of phosphorylated Histone H3 (Ser10), a specific marker for mitotic cells.[4][5]

Materials:

-

Cancer cell line (e.g., HeLa, HCT116)

-

Cell culture medium and supplements

-

EMD 534085

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody: Rabbit anti-phospho-Histone H3 (Ser10)

-

Secondary antibody: Fluorescently labeled anti-rabbit IgG

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of EMD 534085 or vehicle control for a specified duration (e.g., 24 hours).

-

Fix the cells with the fixation solution.

-

Permeabilize the cells with the permeabilization buffer.

-

Block non-specific antibody binding with the blocking buffer.

-

Incubate the cells with the primary antibody against phospho-Histone H3 (Ser10).

-

Wash the cells and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Acquire images using a fluorescence microscope or a high-content imaging system.

-

Quantify the percentage of phospho-Histone H3 positive cells (mitotic index) for each treatment condition.

Apoptosis Detection Assay (Annexin V/Propidium Iodide Staining)

This assay is used to detect and quantify apoptosis in cells following treatment with EMD 534085.

Materials:

-

Cancer cell line (e.g., HL-60)

-

Cell culture medium and supplements

-

EMD 534085

-

Annexin V-FITC Apoptosis Detection Kit (or similar)

-

Propidium Iodide (PI) solution

-

Flow cytometer

Procedure:

-

Treat cells in suspension or adherent cells with different concentrations of EMD 534085 or vehicle control for the desired time.

-

Harvest the cells (including any floating cells for adherent cultures).

-

Wash the cells with cold PBS.

-

Resuspend the cells in the binding buffer provided with the kit.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with EMD 534085.

Caption: Mechanism of action of EMD 534085 leading to apoptosis.

Caption: Workflow for determining the IC50 of EMD 534085 in an Eg5 ATPase assay.

Caption: Signaling cascade from Eg5 inhibition to apoptosis.

Conclusion

EMD 534085 is a well-characterized inhibitor of the mitotic kinesin Eg5. Its mechanism of action, involving the induction of mitotic arrest and subsequent apoptosis, provides a clear rationale for its investigation as an anticancer agent. The quantitative data and experimental protocols outlined in this guide offer a comprehensive resource for researchers in the field of oncology and drug development. The provided diagrams of the signaling pathways and experimental workflows serve as a visual aid to understand the complex biological processes modulated by EMD 534085. Further research into the nuances of the apoptotic signaling cascade and potential resistance mechanisms will be crucial for the clinical development of Eg5 inhibitors.

References

- 1. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Eg5 Inhibitor (LY2523355) Causes Mitotic Arrest and Apoptosis in Cancer Cells and Shows Potent Antitumor Activity in Xenograft Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. biocare.net [biocare.net]

EMD 534085 Eg5 Inhibitor: A Technical Guide on Core Function and Application

Abstract

This technical guide provides a comprehensive overview of the small molecule inhibitor EMD 534085, which targets the mitotic kinesin Eg5. Eg5 is a critical motor protein for the formation and maintenance of the bipolar mitotic spindle, making it an attractive target for anticancer therapies. EMD 534085 is a potent, selective, and reversible allosteric inhibitor of Eg5 that has demonstrated significant preclinical antitumor activity. This document details the mechanism of action of EMD 534085, presents quantitative data from in vitro and in vivo studies, outlines detailed experimental protocols for its evaluation, and summarizes its progression into early-phase clinical trials. The information is intended for researchers, scientists, and drug development professionals in the field of oncology and cell biology.

Introduction: The Role of Kinesin Eg5 in Mitosis

The kinesin spindle protein (KSP), also known as Eg5 or KIF11, is a member of the kinesin-5 family of microtubule-based motor proteins.[1][2] These proteins are essential for the proper segregation of chromosomes during mitosis.[1][3] Eg5 is a homotetrameric motor protein that moves towards the plus-end of microtubules.[3][4] Its primary function is to crosslink antiparallel microtubules within the mitotic spindle and generate an outward force that pushes the spindle poles apart.[5][6] This action is crucial for establishing and maintaining the bipolarity of the spindle, a prerequisite for accurate chromosome alignment and segregation.[1][5] Inhibition of Eg5 function prevents the separation of centrosomes, leading to the formation of a characteristic monopolar spindle, or "monoaster," which triggers the spindle assembly checkpoint, causing cell cycle arrest in mitosis and subsequent apoptotic cell death.[1][2][7] Because Eg5's activity is largely restricted to proliferating cells, it is considered a promising target for anticancer drugs with a potentially wider therapeutic window compared to traditional antimitotic agents that target tubulin.[7][8]

EMD 534085: A Potent and Selective Allosteric Eg5 Inhibitor

EMD 534085 is a potent, reversible, and highly selective small-molecule inhibitor of the Eg5 motor protein.[9] It belongs to the chemical class of hexahydro-2H-pyrano[3,2-c]quinolines.[10] Preclinical studies have demonstrated its significant antitumor activity, which led to its evaluation in a Phase I clinical trial.[9]

Mechanism of Action

EMD 534085 functions as an allosteric inhibitor, binding to a pocket on the Eg5 motor domain that is distinct from the ATP and microtubule binding sites.[11] This binding locks the motor protein in a state that cannot proceed through its mechanochemical cycle, thereby inhibiting its ATPase activity and motility along microtubules.[12] This mechanism is characteristic of many Eg5 inhibitors, including the well-studied compound monastrol.[7] The high selectivity of EMD 534085 for Eg5 over other kinesin motors minimizes off-target effects.[11]

Cellular Consequences of Eg5 Inhibition

By inhibiting Eg5, EMD 534085 prevents the separation of spindle poles during the early stages of mitosis. This results in proliferating cells arresting in mitosis with a distinctive monoastral spindle phenotype. Prolonged mitotic arrest induced by EMD 534085 leads to the activation of the apoptotic cascade, involving the activation of caspases-3, -7, -8, and -9, cleavage of PARP1, and degradation of anti-apoptotic proteins like Mcl1 and XIAP, ultimately resulting in cancer cell death.[11][13]

Quantitative Efficacy Data

The potency of EMD 534085 has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to measure the effectiveness of a compound in inhibiting a specific biological or biochemical function.[14]

| Assay Type | Target/Cell Line | IC50 Value | Reference |

| Enzymatic Assay | Mitotic Kinesin Eg5 | 8 nM | [11][13][15] |

| Cell Proliferation | HCT116 Colon Cancer | 30 nM |

Table 1: In Vitro Efficacy of EMD 534085. This table summarizes the reported IC50 values for EMD 534085 in both biochemical and cell-based assays, demonstrating its high potency at the nanomolar level.

Preclinical and Clinical Evaluation

In Vivo Antitumor Activity (Xenograft Models)

EMD 534085 has demonstrated significant antitumor activity in preclinical mouse xenograft models. In a COLO 205 colon cancer model, administration of EMD 534085 at doses of 15 and 30 mg/kg resulted in a significant reduction in tumor growth.[10] These studies establish a clear link between the in vitro potency of the compound and its efficacy in a living organism, providing the rationale for clinical development.

Phase I Clinical Trial

A first-in-human, open-label, Phase I dose-escalation study was conducted to evaluate the safety, pharmacokinetics, and preliminary antitumor activity of EMD 534085.[9] The study enrolled patients with refractory solid tumors, Hodgkin's lymphoma, or non-Hodgkin's lymphoma.[9] The key findings from this trial are summarized below.

| Parameter | Finding | Reference |

| Patient Population | 44 patients with advanced solid tumors or lymphoma | [9] |

| Dosing Regimen | Intravenous administration every 3 weeks | [9] |

| Maximum Tolerated Dose (MTD) | 108 mg/m²/day | [9][15] |

| Dose-Limiting Toxicities (DLTs) | Grade 4 neutropenia, Grade 3 acute coronary syndrome | [9] |

| Common Adverse Events | Asthenia (50%), Neutropenia (32%) | [9] |

| Pharmacokinetics | Appeared to be linear | [9] |

| Target Engagement | Increased phospho-histone H3 in tumor biopsies | [9] |

| Antitumor Activity | No complete or partial responses; Stable disease in 23 patients (52%) | [9][15] |

| Conclusion | Well-tolerated but with limited single-agent activity | [9] |

Table 2: Summary of Phase I Clinical Trial of EMD 534085. The trial established a safety profile and MTD but did not show objective responses, suggesting limited efficacy as a monotherapy.[9][15]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize Eg5 inhibitors like EMD 534085.

Protocol: In Vitro Eg5 ATPase Inhibition Assay

This assay measures the ability of a compound to inhibit the microtubule-activated ATPase activity of the Eg5 motor protein.[16][17]

-

Reagent Preparation :

-

Purify recombinant human Eg5 motor domain (e.g., Eg52-386).

-

Polymerize tubulin to form paclitaxel-stabilized microtubules.

-

Prepare assay buffer (e.g., 20 mM Pipes pH 6.8, 5 mM MgCl₂, 1 mM EGTA, 1 mM DTT).

-

Prepare an ATP-regenerating system (pyruvate kinase/lactate dehydrogenase) and a solution of NADH.

-

Prepare serial dilutions of EMD 534085 in DMSO.

-

-

Assay Procedure (96-well plate format) :

-

To each well, add assay buffer, microtubules (e.g., final concentration 2 µM), Eg5 protein (e.g., 300 nM), the ATP-regenerating system, NADH, and ATP (e.g., 1 mM).[17]

-

Add the test compound (EMD 534085) or DMSO (vehicle control) to the wells. Ensure the final DMSO concentration is constant across all wells (e.g., <2.5%).[17]

-

Incubate the plate at a constant temperature (e.g., 25°C).

-

Monitor the decrease in NADH absorbance at 340 nm over time using a plate reader. The rate of ATP hydrolysis is coupled to the oxidation of NADH.

-

-

Data Analysis :

-

Calculate the rate of ATP hydrolysis for each compound concentration.

-

Normalize the rates relative to the vehicle control (100% activity) and a no-enzyme control (0% activity).

-

Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Protocol: Cell-Based Mitotic Arrest Assay (Immunofluorescence)

This assay visually confirms that the inhibitor induces mitotic arrest and the formation of monoastral spindles in cultured cancer cells.[16]

-

Cell Culture and Treatment :

-

Plate cancer cells (e.g., HeLa or HCT116) on glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of EMD 534085 or DMSO (vehicle control) for a specified duration (e.g., 16-24 hours).

-

-

Immunofluorescence Staining :

-

Fix the cells with 4% paraformaldehyde in PBS.

-

Permeabilize the cells with 0.5% Triton X-100 in PBS.

-

Block non-specific binding with a blocking buffer (e.g., 3% BSA in PBS).

-

Incubate with a primary antibody against α-tubulin (to visualize microtubules).

-

Wash with PBS and incubate with a fluorescently-labeled secondary antibody.

-

Counterstain the DNA with DAPI or Hoechst.

-

Mount the coverslips onto microscope slides.

-

-

Microscopy and Analysis :

-

Image the cells using a fluorescence microscope.

-

Quantify the percentage of cells arrested in mitosis (characterized by condensed chromosomes) for each treatment condition.

-

Among the mitotic cells, score the percentage that displays a monoastral spindle phenotype.

-

Determine the IC50 for mitotic arrest by plotting the percentage of mitotic cells against the drug concentration.[16]

-

Protocol: Human Tumor Xenograft Model in Mice

This protocol outlines the general steps for evaluating the antitumor efficacy of EMD 534085 in an in vivo setting.[10]

-

Cell Implantation :

-

Harvest human cancer cells (e.g., COLO 205) from culture.

-

Subcutaneously inject a suspension of tumor cells into the flank of immunodeficient mice (e.g., nude mice).

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

-

Treatment and Monitoring :

-

Randomize mice into treatment and control groups.

-

Administer EMD 534085 (e.g., 15-30 mg/kg via intraperitoneal or intravenous injection) or vehicle control according to a predetermined schedule.[10]

-

Measure tumor volume with calipers and monitor mouse body weight regularly.

-

Continue treatment for a specified period or until tumors in the control group reach a predetermined endpoint.

-

-

Data Analysis :

-

Plot the mean tumor volume for each group over time.

-

Calculate metrics of antitumor activity, such as tumor growth inhibition (TGI).

-

Assess toxicity by monitoring body weight changes and clinical signs.

-

Protocol: Phase I Dose-Escalation (3+3 Design)

This describes the clinical trial design used to determine the MTD of EMD 534085.[9]

-

Cohort Enrollment :

-

Enroll a cohort of 3 patients at an initial starting dose (e.g., 2 mg/m²/day).[9]

-

Administer the drug and monitor for dose-limiting toxicities (DLTs) during the first cycle of therapy.

-

-

Dose Escalation Logic :

-

If 0 of 3 patients experience a DLT : Escalate the dose for the next cohort of 3 patients (e.g., 100% increase).[9]

-

If 1 of 3 patients experiences a DLT : Expand the cohort to 6 patients at the same dose level.

-

If the DLT count remains 1 of 6, continue dose escalation (often at a lower increment, e.g., 25-50%).[9]

-

If ≥2 of 6 patients experience a DLT, the MTD has been exceeded. The MTD is defined as the dose level below this.

-

-

If ≥2 of 3 patients experience a DLT : The MTD has been exceeded. The MTD is defined as the dose level below this.

-

-

MTD Determination :

-

The MTD is the highest dose level at which fewer than 2 of 6 patients experience a DLT.[9] This dose is then recommended for Phase II studies.

-

Conclusion

EMD 534085 is a well-characterized, potent, and selective inhibitor of the mitotic kinesin Eg5. Its mechanism of action, leading to mitotic arrest and apoptosis in proliferating cells, established it as a promising anticancer agent. Comprehensive preclinical studies confirmed its in vitro potency and in vivo efficacy. However, a Phase I clinical trial, while demonstrating that the drug was well-tolerated, showed limited antitumor activity as a monotherapy.[9][15] This technical guide provides the core functional data and experimental frameworks relevant to the study of EMD 534085 and other Eg5 inhibitors, serving as a valuable resource for professionals in cancer drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Kinesin Eg5 Targeting Inhibitors as a New Strategy for Gastric Adenocarcinoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The bipolar mitotic kinesin Eg5 moves on both microtubules that it crosslinks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanistic Analysis of the Mitotic Kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mitotic Functions of Kinesin-5 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of novel allosteric Eg5 inhibitors through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. A phase I, dose-escalation study of the Eg5-inhibitor EMD 534085 in patients with advanced solid tumors or lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. abmole.com [abmole.com]

- 14. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Second-Generation Antimitotics in Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

EMD 534085 Eg5 Inhibitor: A Technical Guide on Core Function and Application

Abstract

This technical guide provides a comprehensive overview of the small molecule inhibitor EMD 534085, which targets the mitotic kinesin Eg5. Eg5 is a critical motor protein for the formation and maintenance of the bipolar mitotic spindle, making it an attractive target for anticancer therapies. EMD 534085 is a potent, selective, and reversible allosteric inhibitor of Eg5 that has demonstrated significant preclinical antitumor activity. This document details the mechanism of action of EMD 534085, presents quantitative data from in vitro and in vivo studies, outlines detailed experimental protocols for its evaluation, and summarizes its progression into early-phase clinical trials. The information is intended for researchers, scientists, and drug development professionals in the field of oncology and cell biology.

Introduction: The Role of Kinesin Eg5 in Mitosis

The kinesin spindle protein (KSP), also known as Eg5 or KIF11, is a member of the kinesin-5 family of microtubule-based motor proteins.[1][2] These proteins are essential for the proper segregation of chromosomes during mitosis.[1][3] Eg5 is a homotetrameric motor protein that moves towards the plus-end of microtubules.[3][4] Its primary function is to crosslink antiparallel microtubules within the mitotic spindle and generate an outward force that pushes the spindle poles apart.[5][6] This action is crucial for establishing and maintaining the bipolarity of the spindle, a prerequisite for accurate chromosome alignment and segregation.[1][5] Inhibition of Eg5 function prevents the separation of centrosomes, leading to the formation of a characteristic monopolar spindle, or "monoaster," which triggers the spindle assembly checkpoint, causing cell cycle arrest in mitosis and subsequent apoptotic cell death.[1][2][7] Because Eg5's activity is largely restricted to proliferating cells, it is considered a promising target for anticancer drugs with a potentially wider therapeutic window compared to traditional antimitotic agents that target tubulin.[7][8]

EMD 534085: A Potent and Selective Allosteric Eg5 Inhibitor

EMD 534085 is a potent, reversible, and highly selective small-molecule inhibitor of the Eg5 motor protein.[9] It belongs to the chemical class of hexahydro-2H-pyrano[3,2-c]quinolines.[10] Preclinical studies have demonstrated its significant antitumor activity, which led to its evaluation in a Phase I clinical trial.[9]

Mechanism of Action

EMD 534085 functions as an allosteric inhibitor, binding to a pocket on the Eg5 motor domain that is distinct from the ATP and microtubule binding sites.[11] This binding locks the motor protein in a state that cannot proceed through its mechanochemical cycle, thereby inhibiting its ATPase activity and motility along microtubules.[12] This mechanism is characteristic of many Eg5 inhibitors, including the well-studied compound monastrol.[7] The high selectivity of EMD 534085 for Eg5 over other kinesin motors minimizes off-target effects.[11]

Cellular Consequences of Eg5 Inhibition

By inhibiting Eg5, EMD 534085 prevents the separation of spindle poles during the early stages of mitosis. This results in proliferating cells arresting in mitosis with a distinctive monoastral spindle phenotype. Prolonged mitotic arrest induced by EMD 534085 leads to the activation of the apoptotic cascade, involving the activation of caspases-3, -7, -8, and -9, cleavage of PARP1, and degradation of anti-apoptotic proteins like Mcl1 and XIAP, ultimately resulting in cancer cell death.[11][13]

Quantitative Efficacy Data

The potency of EMD 534085 has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to measure the effectiveness of a compound in inhibiting a specific biological or biochemical function.[14]

| Assay Type | Target/Cell Line | IC50 Value | Reference |

| Enzymatic Assay | Mitotic Kinesin Eg5 | 8 nM | [11][13][15] |

| Cell Proliferation | HCT116 Colon Cancer | 30 nM |

Table 1: In Vitro Efficacy of EMD 534085. This table summarizes the reported IC50 values for EMD 534085 in both biochemical and cell-based assays, demonstrating its high potency at the nanomolar level.

Preclinical and Clinical Evaluation

In Vivo Antitumor Activity (Xenograft Models)

EMD 534085 has demonstrated significant antitumor activity in preclinical mouse xenograft models. In a COLO 205 colon cancer model, administration of EMD 534085 at doses of 15 and 30 mg/kg resulted in a significant reduction in tumor growth.[10] These studies establish a clear link between the in vitro potency of the compound and its efficacy in a living organism, providing the rationale for clinical development.

Phase I Clinical Trial

A first-in-human, open-label, Phase I dose-escalation study was conducted to evaluate the safety, pharmacokinetics, and preliminary antitumor activity of EMD 534085.[9] The study enrolled patients with refractory solid tumors, Hodgkin's lymphoma, or non-Hodgkin's lymphoma.[9] The key findings from this trial are summarized below.

| Parameter | Finding | Reference |

| Patient Population | 44 patients with advanced solid tumors or lymphoma | [9] |

| Dosing Regimen | Intravenous administration every 3 weeks | [9] |

| Maximum Tolerated Dose (MTD) | 108 mg/m²/day | [9][15] |

| Dose-Limiting Toxicities (DLTs) | Grade 4 neutropenia, Grade 3 acute coronary syndrome | [9] |

| Common Adverse Events | Asthenia (50%), Neutropenia (32%) | [9] |

| Pharmacokinetics | Appeared to be linear | [9] |

| Target Engagement | Increased phospho-histone H3 in tumor biopsies | [9] |

| Antitumor Activity | No complete or partial responses; Stable disease in 23 patients (52%) | [9][15] |

| Conclusion | Well-tolerated but with limited single-agent activity | [9] |

Table 2: Summary of Phase I Clinical Trial of EMD 534085. The trial established a safety profile and MTD but did not show objective responses, suggesting limited efficacy as a monotherapy.[9][15]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize Eg5 inhibitors like EMD 534085.

Protocol: In Vitro Eg5 ATPase Inhibition Assay

This assay measures the ability of a compound to inhibit the microtubule-activated ATPase activity of the Eg5 motor protein.[16][17]

-

Reagent Preparation :

-

Purify recombinant human Eg5 motor domain (e.g., Eg52-386).

-

Polymerize tubulin to form paclitaxel-stabilized microtubules.

-

Prepare assay buffer (e.g., 20 mM Pipes pH 6.8, 5 mM MgCl₂, 1 mM EGTA, 1 mM DTT).

-

Prepare an ATP-regenerating system (pyruvate kinase/lactate dehydrogenase) and a solution of NADH.

-

Prepare serial dilutions of EMD 534085 in DMSO.

-

-

Assay Procedure (96-well plate format) :

-

To each well, add assay buffer, microtubules (e.g., final concentration 2 µM), Eg5 protein (e.g., 300 nM), the ATP-regenerating system, NADH, and ATP (e.g., 1 mM).[17]

-

Add the test compound (EMD 534085) or DMSO (vehicle control) to the wells. Ensure the final DMSO concentration is constant across all wells (e.g., <2.5%).[17]

-

Incubate the plate at a constant temperature (e.g., 25°C).

-

Monitor the decrease in NADH absorbance at 340 nm over time using a plate reader. The rate of ATP hydrolysis is coupled to the oxidation of NADH.

-

-

Data Analysis :

-

Calculate the rate of ATP hydrolysis for each compound concentration.

-

Normalize the rates relative to the vehicle control (100% activity) and a no-enzyme control (0% activity).

-

Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Protocol: Cell-Based Mitotic Arrest Assay (Immunofluorescence)

This assay visually confirms that the inhibitor induces mitotic arrest and the formation of monoastral spindles in cultured cancer cells.[16]

-

Cell Culture and Treatment :

-

Plate cancer cells (e.g., HeLa or HCT116) on glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of EMD 534085 or DMSO (vehicle control) for a specified duration (e.g., 16-24 hours).

-

-

Immunofluorescence Staining :

-

Fix the cells with 4% paraformaldehyde in PBS.

-

Permeabilize the cells with 0.5% Triton X-100 in PBS.

-

Block non-specific binding with a blocking buffer (e.g., 3% BSA in PBS).

-

Incubate with a primary antibody against α-tubulin (to visualize microtubules).

-

Wash with PBS and incubate with a fluorescently-labeled secondary antibody.

-

Counterstain the DNA with DAPI or Hoechst.

-

Mount the coverslips onto microscope slides.

-

-

Microscopy and Analysis :

-

Image the cells using a fluorescence microscope.

-

Quantify the percentage of cells arrested in mitosis (characterized by condensed chromosomes) for each treatment condition.

-

Among the mitotic cells, score the percentage that displays a monoastral spindle phenotype.

-

Determine the IC50 for mitotic arrest by plotting the percentage of mitotic cells against the drug concentration.[16]

-

Protocol: Human Tumor Xenograft Model in Mice

This protocol outlines the general steps for evaluating the antitumor efficacy of EMD 534085 in an in vivo setting.[10]

-

Cell Implantation :

-

Harvest human cancer cells (e.g., COLO 205) from culture.

-

Subcutaneously inject a suspension of tumor cells into the flank of immunodeficient mice (e.g., nude mice).

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

-

Treatment and Monitoring :

-

Randomize mice into treatment and control groups.

-

Administer EMD 534085 (e.g., 15-30 mg/kg via intraperitoneal or intravenous injection) or vehicle control according to a predetermined schedule.[10]

-

Measure tumor volume with calipers and monitor mouse body weight regularly.

-

Continue treatment for a specified period or until tumors in the control group reach a predetermined endpoint.

-

-

Data Analysis :

-

Plot the mean tumor volume for each group over time.

-

Calculate metrics of antitumor activity, such as tumor growth inhibition (TGI).

-

Assess toxicity by monitoring body weight changes and clinical signs.

-

Protocol: Phase I Dose-Escalation (3+3 Design)

This describes the clinical trial design used to determine the MTD of EMD 534085.[9]

-

Cohort Enrollment :

-

Enroll a cohort of 3 patients at an initial starting dose (e.g., 2 mg/m²/day).[9]

-

Administer the drug and monitor for dose-limiting toxicities (DLTs) during the first cycle of therapy.

-

-

Dose Escalation Logic :

-

If 0 of 3 patients experience a DLT : Escalate the dose for the next cohort of 3 patients (e.g., 100% increase).[9]

-

If 1 of 3 patients experiences a DLT : Expand the cohort to 6 patients at the same dose level.

-

If the DLT count remains 1 of 6, continue dose escalation (often at a lower increment, e.g., 25-50%).[9]

-

If ≥2 of 6 patients experience a DLT, the MTD has been exceeded. The MTD is defined as the dose level below this.

-

-

If ≥2 of 3 patients experience a DLT : The MTD has been exceeded. The MTD is defined as the dose level below this.

-

-

MTD Determination :

-

The MTD is the highest dose level at which fewer than 2 of 6 patients experience a DLT.[9] This dose is then recommended for Phase II studies.

-

Conclusion

EMD 534085 is a well-characterized, potent, and selective inhibitor of the mitotic kinesin Eg5. Its mechanism of action, leading to mitotic arrest and apoptosis in proliferating cells, established it as a promising anticancer agent. Comprehensive preclinical studies confirmed its in vitro potency and in vivo efficacy. However, a Phase I clinical trial, while demonstrating that the drug was well-tolerated, showed limited antitumor activity as a monotherapy.[9][15] This technical guide provides the core functional data and experimental frameworks relevant to the study of EMD 534085 and other Eg5 inhibitors, serving as a valuable resource for professionals in cancer drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Kinesin Eg5 Targeting Inhibitors as a New Strategy for Gastric Adenocarcinoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The bipolar mitotic kinesin Eg5 moves on both microtubules that it crosslinks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanistic Analysis of the Mitotic Kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mitotic Functions of Kinesin-5 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of novel allosteric Eg5 inhibitors through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. A phase I, dose-escalation study of the Eg5-inhibitor EMD 534085 in patients with advanced solid tumors or lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. abmole.com [abmole.com]

- 14. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Second-Generation Antimitotics in Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

EMD 534085: A Technical Overview of a Kinesin Spindle Protein Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and preclinical data for EMD 534085, a potent and selective inhibitor of the kinesin spindle protein Eg5 (also known as KIF11). This document is intended to serve as a valuable resource for researchers and professionals involved in oncology drug discovery and development.

Chemical Structure and Properties

EMD 534085 is a small molecule inhibitor belonging to the quinoline (B57606) class of compounds. Its detailed chemical information is summarized below.

| Property | Value |

| IUPAC Name | N-(2-(dimethylamino)ethyl)-N'-((4aS,5R,9aS)-5-(4-(trifluoromethyl)phenyl)-4a,5,9,9a-tetrahydro-3H-pyrano[3,2-c]quinolin-2-yl)methyl)urea |

| Molecular Formula | C25H31F3N4O2 |

| Molecular Weight | 476.54 g/mol |

| CAS Number | 858668-07-2 |

| SMILES | CN(C)CCNC(=O)NC[C@H]1CC[C@@]2([H])--INVALID-LINK--Nc4ccc(cc4[C@@]2([H])O1)C(F)(F)F |

| InChI Key | MARIUIDCPUZLKZ-FUKQBSRTSA-N |

2D Chemical Structure:

Mechanism of Action

EMD 534085 is a potent and selective allosteric inhibitor of the mitotic kinesin Eg5 (KIF11).[1] Eg5 is a plus-end directed motor protein that plays a crucial role in the formation and maintenance of the bipolar mitotic spindle during cell division. By binding to a specific allosteric pocket on Eg5, EMD 534085 locks the motor protein in a state that prevents its microtubule-stimulated ATPase activity. This inhibition disrupts the outward force required for centrosome separation, leading to the formation of a characteristic monopolar spindle. The cell cycle is arrested in mitosis, which ultimately triggers the intrinsic apoptotic pathway and subsequent cell death.

Signaling Pathway of EMD 534085-Induced Mitotic Arrest and Apoptosis

Caption: EMD 534085 inhibits Eg5, leading to mitotic arrest and apoptosis.

Quantitative Data

The following tables summarize key quantitative data for EMD 534085 from preclinical and clinical studies.

Table 1: In Vitro Activity

| Parameter | Value | Cell Line(s) | Reference |

| IC50 (Eg5 Inhibition) | 8 nM | N/A | [Source] |

Table 2: Phase I Clinical Trial Results in Advanced Solid Tumors and Lymphoma

| Parameter | Value |

| Number of Patients | 44 |

| Dosing Schedule | Intravenous infusion every 3 weeks |

| Maximum Tolerated Dose (MTD) | 108 mg/m²/day |

| Most Common Adverse Events (Grade ≥3) | Neutropenia |

| Best Overall Response | Stable Disease (52% of patients) |

| Complete or Partial Responses | 0 |

Experimental Protocols

This section provides representative protocols for key in vitro and in vivo assays used to characterize Eg5 inhibitors like EMD 534085.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell proliferation and viability.

Materials:

-

Cancer cell line of interest (e.g., HeLa, HL-60)

-

Complete cell culture medium

-

EMD 534085 stock solution (e.g., in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of EMD 534085 in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of EMD 534085. Include vehicle-only (DMSO) controls.

-

Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell line of interest

-

EMD 534085

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with EMD 534085 at various concentrations for a specified time (e.g., 24 or 48 hours).

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

In Vivo Xenograft Tumor Model

This protocol describes a general procedure for evaluating the antitumor efficacy of EMD 534085 in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line that forms tumors in mice

-

EMD 534085 formulation for injection

-

Vehicle control solution

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of tumor cells into the flank of each mouse.

-

Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer EMD 534085 or vehicle control to the mice according to the desired dosing schedule (e.g., intravenous injection every 3 days).

-

Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Experimental Workflow for In Vitro Characterization

Caption: Workflow for the in vitro evaluation of EMD 534085.

Conclusion

EMD 534085 is a potent and selective inhibitor of the mitotic kinesin Eg5 with demonstrated in vitro and in vivo activity against various cancer models. Its mechanism of action, which leads to mitotic arrest and apoptosis, makes it a compelling target for anticancer drug development. The data and protocols presented in this guide provide a solid foundation for further research and development of EMD 534085 and other Eg5 inhibitors. While the initial clinical trial did not show partial or complete responses, the high rate of stable disease suggests potential for this compound, possibly in combination with other therapeutic agents. Further investigation is warranted to fully elucidate its therapeutic potential.

References

EMD 534085: A Technical Overview of a Kinesin Spindle Protein Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and preclinical data for EMD 534085, a potent and selective inhibitor of the kinesin spindle protein Eg5 (also known as KIF11). This document is intended to serve as a valuable resource for researchers and professionals involved in oncology drug discovery and development.

Chemical Structure and Properties

EMD 534085 is a small molecule inhibitor belonging to the quinoline class of compounds. Its detailed chemical information is summarized below.

| Property | Value |

| IUPAC Name | N-(2-(dimethylamino)ethyl)-N'-((4aS,5R,9aS)-5-(4-(trifluoromethyl)phenyl)-4a,5,9,9a-tetrahydro-3H-pyrano[3,2-c]quinolin-2-yl)methyl)urea |

| Molecular Formula | C25H31F3N4O2 |

| Molecular Weight | 476.54 g/mol |

| CAS Number | 858668-07-2 |

| SMILES | CN(C)CCNC(=O)NC[C@H]1CC[C@@]2([H])--INVALID-LINK--Nc4ccc(cc4[C@@]2([H])O1)C(F)(F)F |

| InChI Key | MARIUIDCPUZLKZ-FUKQBSRTSA-N |

2D Chemical Structure:

Mechanism of Action

EMD 534085 is a potent and selective allosteric inhibitor of the mitotic kinesin Eg5 (KIF11).[1] Eg5 is a plus-end directed motor protein that plays a crucial role in the formation and maintenance of the bipolar mitotic spindle during cell division. By binding to a specific allosteric pocket on Eg5, EMD 534085 locks the motor protein in a state that prevents its microtubule-stimulated ATPase activity. This inhibition disrupts the outward force required for centrosome separation, leading to the formation of a characteristic monopolar spindle. The cell cycle is arrested in mitosis, which ultimately triggers the intrinsic apoptotic pathway and subsequent cell death.

Signaling Pathway of EMD 534085-Induced Mitotic Arrest and Apoptosis

Caption: EMD 534085 inhibits Eg5, leading to mitotic arrest and apoptosis.

Quantitative Data

The following tables summarize key quantitative data for EMD 534085 from preclinical and clinical studies.

Table 1: In Vitro Activity

| Parameter | Value | Cell Line(s) | Reference |

| IC50 (Eg5 Inhibition) | 8 nM | N/A | [Source] |

Table 2: Phase I Clinical Trial Results in Advanced Solid Tumors and Lymphoma

| Parameter | Value |

| Number of Patients | 44 |

| Dosing Schedule | Intravenous infusion every 3 weeks |

| Maximum Tolerated Dose (MTD) | 108 mg/m²/day |

| Most Common Adverse Events (Grade ≥3) | Neutropenia |

| Best Overall Response | Stable Disease (52% of patients) |

| Complete or Partial Responses | 0 |

Experimental Protocols

This section provides representative protocols for key in vitro and in vivo assays used to characterize Eg5 inhibitors like EMD 534085.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell proliferation and viability.

Materials:

-

Cancer cell line of interest (e.g., HeLa, HL-60)

-

Complete cell culture medium

-

EMD 534085 stock solution (e.g., in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of EMD 534085 in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of EMD 534085. Include vehicle-only (DMSO) controls.

-

Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell line of interest

-

EMD 534085

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with EMD 534085 at various concentrations for a specified time (e.g., 24 or 48 hours).

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

In Vivo Xenograft Tumor Model

This protocol describes a general procedure for evaluating the antitumor efficacy of EMD 534085 in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line that forms tumors in mice

-

EMD 534085 formulation for injection

-

Vehicle control solution

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of tumor cells into the flank of each mouse.

-

Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer EMD 534085 or vehicle control to the mice according to the desired dosing schedule (e.g., intravenous injection every 3 days).

-

Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Experimental Workflow for In Vitro Characterization

Caption: Workflow for the in vitro evaluation of EMD 534085.

Conclusion

EMD 534085 is a potent and selective inhibitor of the mitotic kinesin Eg5 with demonstrated in vitro and in vivo activity against various cancer models. Its mechanism of action, which leads to mitotic arrest and apoptosis, makes it a compelling target for anticancer drug development. The data and protocols presented in this guide provide a solid foundation for further research and development of EMD 534085 and other Eg5 inhibitors. While the initial clinical trial did not show partial or complete responses, the high rate of stable disease suggests potential for this compound, possibly in combination with other therapeutic agents. Further investigation is warranted to fully elucidate its therapeutic potential.

References

EMD 534085: An In-Depth Technical Guide on its Effects on the Cell Cycle

For Researchers, Scientists, and Drug Development Professionals

Abstract

EMD 534085 is a potent and reversible small molecule inhibitor of the kinesin spindle protein Eg5 (also known as KSP or KIF11), a critical motor protein for the formation of the bipolar mitotic spindle. Inhibition of Eg5 by EMD 534085 leads to a characteristic mitotic arrest, defined by the formation of monopolar spindles, ultimately triggering apoptotic cell death in cancer cells. This technical guide provides a comprehensive overview of the effects of EMD 534085 on the cell cycle, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols. The information presented herein is intended to support further research and development of Eg5 inhibitors as potential anti-cancer therapeutics.

Introduction

The cell cycle is a fundamental process that governs the duplication and division of cells. Its dysregulation is a hallmark of cancer, making it a prime target for therapeutic intervention. Mitosis, the phase of the cell cycle where duplicated chromosomes are segregated into two daughter cells, is a particularly attractive target due to the rapid proliferation of cancer cells. Microtubule-targeting agents, such as taxanes and vinca (B1221190) alkaloids, have been mainstays in cancer chemotherapy for decades. However, their utility can be limited by toxicities and the development of resistance.

The kinesin spindle protein Eg5 represents a more specific mitotic target. Eg5 is a plus-end directed motor protein that is essential for the separation of centrosomes and the establishment of a bipolar spindle during prophase. Its expression is largely restricted to proliferating cells, suggesting that its inhibition may spare non-dividing cells, potentially leading to a better safety profile compared to traditional microtubule poisons. EMD 534085 has emerged as a potent inhibitor of Eg5, demonstrating significant preclinical anti-tumor activity.

Mechanism of Action: Induction of Mitotic Arrest

EMD 534085 functions by allosterically inhibiting the ATPase activity of Eg5. This inhibition prevents Eg5 from sliding antiparallel microtubules apart, a crucial step in centrosome separation. As a result, treated cells are unable to form a bipolar spindle and arrest in mitosis with a characteristic "mono-aster" or "monopolar spindle" phenotype, where duplicated but unseparated centrosomes are surrounded by a radial array of microtubules with condensed chromosomes at their periphery. This mitotic arrest activates the spindle assembly checkpoint (SAC), a surveillance mechanism that prevents the onset of anaphase until all chromosomes are properly attached to the mitotic spindle. Prolonged activation of the SAC due to the persistent presence of monopolar spindles ultimately triggers the intrinsic pathway of apoptosis.

Quantitative Data on Cell Cycle Effects

The primary effect of EMD 534085 on the cell cycle is a profound arrest in the M phase. This is quantifiable through various cellular and molecular assays.

In Vitro Potency

| Compound | Target | Assay | IC50 | Cell Line | Reference |

| EMD 534085 | Eg5 Kinesin | Biochemical Assay | 8 nM | - | Vendor Data |

| EMD 534085 | Cell Proliferation | Proliferation Assay | 30 nM | HCT116 (Colon) | Vendor Data |

Cell Cycle Distribution in HL-60 Cells

Treatment of the human promyelocytic leukemia cell line, HL-60, with EMD 534085 leads to a time-dependent accumulation of cells in the 4N DNA content state (G2/M phase), followed by an increase in the sub-2N population, which is indicative of apoptotic cells with fragmented DNA.

| Treatment Time (hours) | % of Cells with 4N DNA Content (G2/M) | % of Cells with Sub-2N DNA Content (Apoptosis) |

| 0 | ~15% | <5% |

| 8 | ~30% | <10% |

| 16 | Decreasing | Increasing |

| 24 | Decreasing | Increasing |

| 32 | Near Baseline | Significantly Increased |

| 48 | Near Baseline | Majority of Population |

Data adapted from Tang et al., Cancer Letters, 2011.[1]

Experimental Protocols

Cell Culture and Drug Treatment

-

Cell Lines: Human promyelocytic leukemia (HL-60) and human colon carcinoma (HCT116) cells are commonly used.

-

Culture Conditions: Cells are maintained in RPMI-1640 (for HL-60) or McCoy's 5A (for HCT116) medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Drug Preparation: EMD 534085 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentration for experiments. A vehicle control (DMSO alone) should always be included.

Cell Cycle Analysis by Propidium (B1200493) Iodide Staining and Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.[1]

-

Cell Harvest: Collect cells by centrifugation. For adherent cells like HCT116, detach them using trypsin-EDTA first.

-

Fixation: Wash the cell pellet with ice-cold phosphate-buffered saline (PBS) and then resuspend in ice-cold 70% ethanol (B145695) while vortexing gently. Fix the cells for at least 2 hours at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI, a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content. Cells in G1 phase will have 2N DNA content, cells in G2/M phase will have 4N DNA content, and cells in S phase will have an intermediate DNA content. Apoptotic cells will have a fractional DNA content (sub-G1 or sub-2N).

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect the levels of specific proteins involved in the apoptotic pathway.

-

Protein Extraction: After treatment with EMD 534085 for the desired time, harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax, phospho-histone H3).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.

IC50 Determination by Cell Proliferation Assay

This assay measures the concentration of EMD 534085 that inhibits cell proliferation by 50%.

-

Cell Seeding: Seed cells (e.g., HCT116) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of EMD 534085 for a specified period (e.g., 72 hours).

-

Viability Assessment: Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based reagent (e.g., CellTiter-Glo®).

-

MTT Assay: Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product. The formazan is then dissolved, and the absorbance is measured.

-

Luminescence Assay: This assay measures the amount of ATP, which is an indicator of metabolically active cells.

-

-

Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Mechanism of Action of EMD 534085.

Caption: Experimental Workflow for Cell Cycle Analysis.

Caption: Experimental Workflow for Western Blotting.

Conclusion

EMD 534085 is a potent and specific inhibitor of the mitotic kinesin Eg5, which plays a crucial role in the establishment of the bipolar spindle. By inducing mitotic arrest characterized by monopolar spindles, EMD 534085 effectively triggers the apoptotic cascade in cancer cells. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of EMD 534085 and other Eg5 inhibitors. The targeted nature of this compound holds promise for a more favorable therapeutic window compared to conventional chemotherapeutics that indiscriminately affect all rapidly dividing cells. Further preclinical and clinical investigations are warranted to fully elucidate the clinical utility of this class of anti-mitotic agents.

References

EMD 534085: An In-Depth Technical Guide on its Effects on the Cell Cycle

For Researchers, Scientists, and Drug Development Professionals

Abstract

EMD 534085 is a potent and reversible small molecule inhibitor of the kinesin spindle protein Eg5 (also known as KSP or KIF11), a critical motor protein for the formation of the bipolar mitotic spindle. Inhibition of Eg5 by EMD 534085 leads to a characteristic mitotic arrest, defined by the formation of monopolar spindles, ultimately triggering apoptotic cell death in cancer cells. This technical guide provides a comprehensive overview of the effects of EMD 534085 on the cell cycle, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols. The information presented herein is intended to support further research and development of Eg5 inhibitors as potential anti-cancer therapeutics.

Introduction

The cell cycle is a fundamental process that governs the duplication and division of cells. Its dysregulation is a hallmark of cancer, making it a prime target for therapeutic intervention. Mitosis, the phase of the cell cycle where duplicated chromosomes are segregated into two daughter cells, is a particularly attractive target due to the rapid proliferation of cancer cells. Microtubule-targeting agents, such as taxanes and vinca alkaloids, have been mainstays in cancer chemotherapy for decades. However, their utility can be limited by toxicities and the development of resistance.

The kinesin spindle protein Eg5 represents a more specific mitotic target. Eg5 is a plus-end directed motor protein that is essential for the separation of centrosomes and the establishment of a bipolar spindle during prophase. Its expression is largely restricted to proliferating cells, suggesting that its inhibition may spare non-dividing cells, potentially leading to a better safety profile compared to traditional microtubule poisons. EMD 534085 has emerged as a potent inhibitor of Eg5, demonstrating significant preclinical anti-tumor activity.

Mechanism of Action: Induction of Mitotic Arrest

EMD 534085 functions by allosterically inhibiting the ATPase activity of Eg5. This inhibition prevents Eg5 from sliding antiparallel microtubules apart, a crucial step in centrosome separation. As a result, treated cells are unable to form a bipolar spindle and arrest in mitosis with a characteristic "mono-aster" or "monopolar spindle" phenotype, where duplicated but unseparated centrosomes are surrounded by a radial array of microtubules with condensed chromosomes at their periphery. This mitotic arrest activates the spindle assembly checkpoint (SAC), a surveillance mechanism that prevents the onset of anaphase until all chromosomes are properly attached to the mitotic spindle. Prolonged activation of the SAC due to the persistent presence of monopolar spindles ultimately triggers the intrinsic pathway of apoptosis.

Quantitative Data on Cell Cycle Effects

The primary effect of EMD 534085 on the cell cycle is a profound arrest in the M phase. This is quantifiable through various cellular and molecular assays.

In Vitro Potency

| Compound | Target | Assay | IC50 | Cell Line | Reference |

| EMD 534085 | Eg5 Kinesin | Biochemical Assay | 8 nM | - | Vendor Data |

| EMD 534085 | Cell Proliferation | Proliferation Assay | 30 nM | HCT116 (Colon) | Vendor Data |

Cell Cycle Distribution in HL-60 Cells

Treatment of the human promyelocytic leukemia cell line, HL-60, with EMD 534085 leads to a time-dependent accumulation of cells in the 4N DNA content state (G2/M phase), followed by an increase in the sub-2N population, which is indicative of apoptotic cells with fragmented DNA.

| Treatment Time (hours) | % of Cells with 4N DNA Content (G2/M) | % of Cells with Sub-2N DNA Content (Apoptosis) |

| 0 | ~15% | <5% |

| 8 | ~30% | <10% |

| 16 | Decreasing | Increasing |

| 24 | Decreasing | Increasing |

| 32 | Near Baseline | Significantly Increased |

| 48 | Near Baseline | Majority of Population |

Data adapted from Tang et al., Cancer Letters, 2011.[1]

Experimental Protocols

Cell Culture and Drug Treatment

-

Cell Lines: Human promyelocytic leukemia (HL-60) and human colon carcinoma (HCT116) cells are commonly used.

-

Culture Conditions: Cells are maintained in RPMI-1640 (for HL-60) or McCoy's 5A (for HCT116) medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Drug Preparation: EMD 534085 is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentration for experiments. A vehicle control (DMSO alone) should always be included.

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.[1]

-

Cell Harvest: Collect cells by centrifugation. For adherent cells like HCT116, detach them using trypsin-EDTA first.

-

Fixation: Wash the cell pellet with ice-cold phosphate-buffered saline (PBS) and then resuspend in ice-cold 70% ethanol while vortexing gently. Fix the cells for at least 2 hours at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI, a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content. Cells in G1 phase will have 2N DNA content, cells in G2/M phase will have 4N DNA content, and cells in S phase will have an intermediate DNA content. Apoptotic cells will have a fractional DNA content (sub-G1 or sub-2N).

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect the levels of specific proteins involved in the apoptotic pathway.

-

Protein Extraction: After treatment with EMD 534085 for the desired time, harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax, phospho-histone H3).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.

IC50 Determination by Cell Proliferation Assay

This assay measures the concentration of EMD 534085 that inhibits cell proliferation by 50%.

-

Cell Seeding: Seed cells (e.g., HCT116) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of EMD 534085 for a specified period (e.g., 72 hours).

-